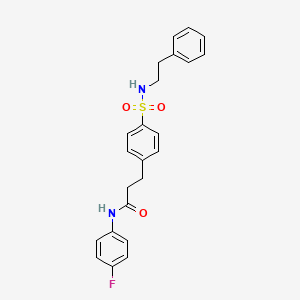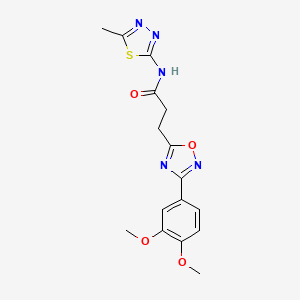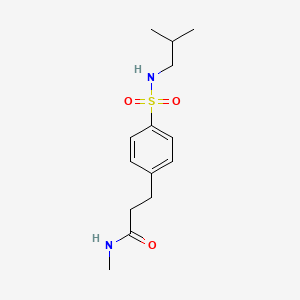
N-(4-fluorophenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as FPS-ZM1 and is used as a selective antagonist of GPR40, a G protein-coupled receptor that is involved in glucose homeostasis and insulin secretion. FPS-ZM1 has been widely studied for its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.
Mecanismo De Acción
FPS-ZM1 acts as a selective antagonist of GPR40, a G protein-coupled receptor that is involved in glucose homeostasis and insulin secretion. By blocking the activity of GPR40, FPS-ZM1 reduces the secretion of insulin and promotes glucose uptake in tissues such as muscle and adipose tissue.
Biochemical and Physiological Effects:
FPS-ZM1 has been shown to improve glucose homeostasis and insulin secretion in animal models of type 2 diabetes. It has also been shown to reduce food intake and body weight in animal models of obesity. FPS-ZM1 has been found to have no significant effects on blood pressure, heart rate, or other physiological parameters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPS-ZM1 is a highly selective antagonist of GPR40, which makes it a valuable tool for studying the role of GPR40 in glucose homeostasis and insulin secretion. However, its high selectivity also limits its use in studying the effects of other G protein-coupled receptors that may be involved in glucose homeostasis and insulin secretion.
Direcciones Futuras
1. Further studies are needed to determine the long-term effects of FPS-ZM1 on glucose homeostasis and insulin secretion in animal models and humans.
2. The potential therapeutic applications of FPS-ZM1 in the treatment of diabetes, obesity, and other metabolic disorders should be further explored.
3. The development of more selective GPR40 antagonists may provide new insights into the role of GPR40 in glucose homeostasis and insulin secretion.
4. The effects of FPS-ZM1 on other physiological parameters should be further studied to determine its safety and potential side effects.
Métodos De Síntesis
The synthesis of FPS-ZM1 involves a multi-step process that starts with the reaction of 4-fluoroaniline with 4-bromobenzene-1-sulfonyl chloride to form 4-fluoro-N-(4-sulfonylphenyl)aniline. This intermediate is then reacted with N-phenethyl-4-aminobenzenesulfonamide to form N-(4-fluorophenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide.
Aplicaciones Científicas De Investigación
FPS-ZM1 has been extensively studied for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. It has been shown to improve glucose homeostasis and insulin secretion in animal models of type 2 diabetes. FPS-ZM1 has also been studied for its potential use in the treatment of obesity, as it has been shown to reduce food intake and body weight in animal models.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3S/c24-20-9-11-21(12-10-20)26-23(27)15-8-19-6-13-22(14-7-19)30(28,29)25-17-16-18-4-2-1-3-5-18/h1-7,9-14,25H,8,15-17H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUOWQNYYSCLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7709430.png)
![4-[5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7709441.png)


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7709456.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7709462.png)



![N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709481.png)

![4-(tert-butyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709494.png)

